2-(6-Bromopyridin-2-yl)propane-1,2-diol
Description
2-(6-Bromopyridin-2-yl)propane-1,2-diol is a vicinal diol featuring a propane backbone with hydroxyl groups at positions 1 and 2 and a 6-bromo-substituted pyridinyl group at position 2 of the propane chain. The vicinal diol structure (1,2-diol) is notable for its chelation capabilities, which may influence reactivity in catalytic or polymerization processes.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10BrNO2/c1-8(12,5-11)6-3-2-4-7(9)10-6/h2-4,11-12H,5H2,1H3 |
InChI Key |
ZRRUCJYWLHNDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(6-Bromopyridin-2-yl)propane-1,2-diol with structurally analogous diols, focusing on substituent effects, diol positioning, and applications.
Substituent Type and Electronic Effects
- Bromopyridinyl vs. Phenoxy/Alkylphenoxy Groups: The bromopyridinyl group in the target compound contrasts with phenoxy derivatives such as 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol and 2-(3,5-difluoro-phenoxy)propane-1,3-diol . Bromine’s electron-withdrawing nature may enhance the acidity of the hydroxyl groups compared to methoxy or allyl substituents, which are electron-donating. Pyridine’s aromatic nitrogen can participate in hydrogen bonding or metal coordination, whereas phenoxy groups contribute to lipophilicity and π-π stacking interactions.
Diol Position and Spatial Arrangement
- 1,2-Diol (Vicinal) vs. 1,3-Diol: Vicinal diols (1,2-diols) like the target compound can form stable five-membered chelate complexes with metals (e.g., borate or transition metals), a property exploited in catalysis and polymer crosslinking .
Physical and Chemical Properties (Inferred)
- Solubility: The bromopyridinyl group may enhance polarity compared to alkylphenoxy derivatives, but the hydroxyl groups could improve water solubility.
- Acidity : Vicinal diols typically exhibit lower pKa values due to intramolecular hydrogen bonding. Bromine’s electron-withdrawing effect may further reduce pKa relative to methoxy-substituted analogs.
Structural and Functional Comparison Table
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